
5-Fluoro-8-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-8-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN. This compound is part of a broader class of fluorinated heterocycles, which are known for their unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 5-Fluoro-8-methylisoquinoline can be achieved through several routes:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
5-Fluoro-8-methylisoquinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction leads to tetrahydro derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-8-methylisoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoro-8-methylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atom enhances the compound’s binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds . The pathways involved often include inhibition of key enzymes or receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-8-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
5-Fluoroisoquinoline: Similar in structure but lacks the methyl group at the 8-position, which can influence its reactivity and biological activity.
8-Fluoro-5-methylisoquinoline: The fluorine and methyl groups are positioned differently, which can affect the compound’s electronic properties and interactions with biological targets.
5-Fluoro-8-methoxyisoquinoline: The methoxy group introduces additional steric and electronic effects, potentially altering the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H8FN |
|---|---|
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
5-fluoro-8-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,1H3 |
InChI-Schlüssel |
DKKGKEFAQWIYKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=NC=CC2=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)
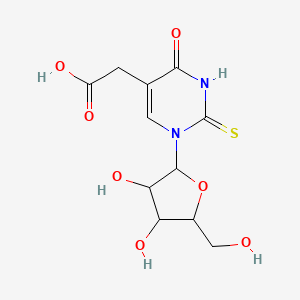

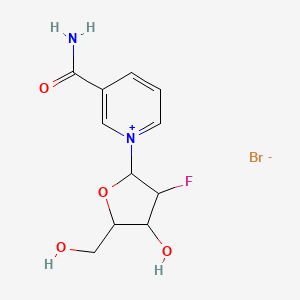
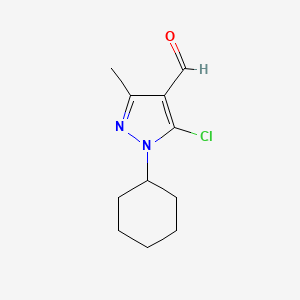
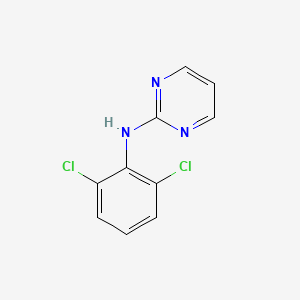


![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12102639.png)
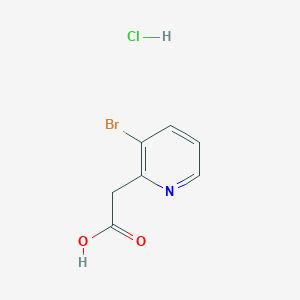


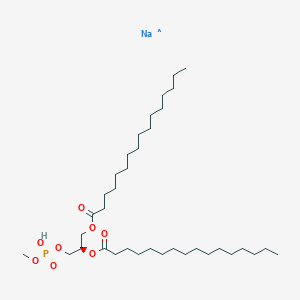
![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)
